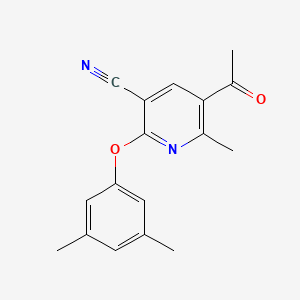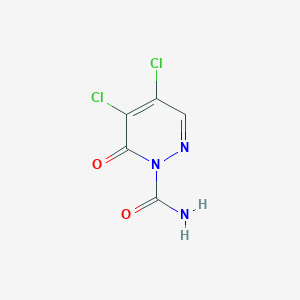![molecular formula C16H15BrClN3O3 B3035204 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone CAS No. 303987-72-6](/img/structure/B3035204.png)
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone
Descripción general
Descripción
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound belonging to the class of pyridazinones. This compound features a six-membered pyridazine ring with two nitrogen atoms at positions 1 and 2, a bromine atom at position 4, a morpholino group at position 5, and a 2-(4-chlorophenyl)-2-oxoethyl group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom is susceptible to substitution by nucleophiles due to its weak bond with the electron-withdrawing pyridazine ring.
Hydrolysis: The amide bond in the 2-(4-chlorophenyl)-2-oxoethyl group can undergo hydrolysis under acidic or basic conditions.
Hydrogen Bonding: The carbonyl group can participate in hydrogen bonding with other molecules containing hydrogen bond donors.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and acids or bases for hydrolysis. Reaction conditions typically involve moderate temperatures and the use of solvents like water or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while hydrolysis can produce smaller fragments containing the chlorophenyl and morpholino groups.
Aplicaciones Científicas De Investigación
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The bromine and chlorophenyl groups can participate in various binding interactions, while the morpholino group can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-chlorophenol: A related compound with similar bromine and chlorophenyl groups but lacking the morpholino and 2-oxoethyl groups.
4-bromo-2-chloropyrimidine: Another heterocyclic compound with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the morpholino group, in particular, distinguishes it from other similar compounds and enhances its versatility in various applications.
Propiedades
IUPAC Name |
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c17-15-13(20-5-7-24-8-6-20)9-19-21(16(15)23)10-14(22)11-1-3-12(18)4-2-11/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQOGEIGBQEMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136951 | |
| Record name | 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303987-72-6 | |
| Record name | 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303987-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B3035121.png)

![3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035126.png)
![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3035129.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3035130.png)
![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035131.png)

![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)
![6-(2-{[(3-Chloro-2-propenyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3035137.png)
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)
![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)
![2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B3035144.png)
